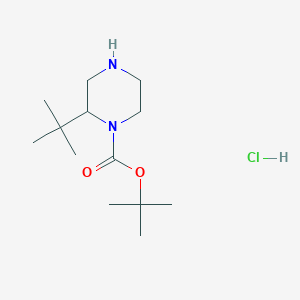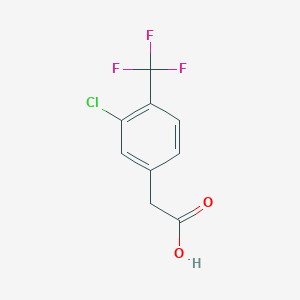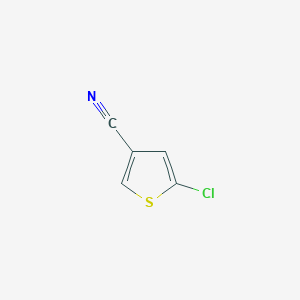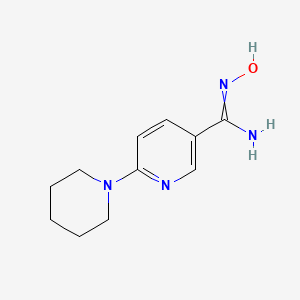
(1R)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride
Vue d'ensemble
Description
(1R)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenylamines. This compound is characterized by the presence of a phenyl group substituted with two chlorine atoms at the 2 and 5 positions, and an ethanamine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dichlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under appropriate conditions.
Resolution: The racemic mixture of the amine is resolved to obtain the (1R)-enantiomer.
Formation of Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Reduction: Using industrial-scale reducing agents and reactors to convert 2,5-dichlorobenzaldehyde to the corresponding alcohol.
Catalytic Amination: Employing catalysts to facilitate the amination process efficiently.
Enantiomeric Resolution: Utilizing chiral resolution techniques or chiral catalysts to obtain the desired enantiomer.
Crystallization: Purifying the final product through crystallization techniques to obtain the hydrochloride salt in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1R)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products:
Oxidation Products: 2,5-dichlorobenzaldehyde or 2,5-dichlorobenzophenone.
Reduction Products: Secondary or tertiary amines with varying alkyl groups.
Substitution Products: Compounds where chlorine atoms are replaced by other functional groups like methoxy or ethoxy groups.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in the development of pharmaceutical agents, particularly those targeting neurological conditions.
Industry:
- Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1R)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(1S)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
2,5-dichloroaniline: A structurally related compound with different functional groups.
2,5-dichlorobenzylamine: Another related compound with a benzylamine group instead of an ethanamine group.
Uniqueness:
- The (1R)-enantiomer of (1R)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride may exhibit unique biological activity compared to its (1S)-enantiomer.
- The presence of chlorine atoms at the 2 and 5 positions on the phenyl ring imparts distinct chemical reactivity and biological properties.
Propriétés
IUPAC Name |
(1R)-1-(2,5-dichlorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWDPZFRLWOVHP-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{4-[N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide](/img/structure/B1425554.png)


![4-Oxa-7-azaspiro[2.5]octan-6-one](/img/structure/B1425559.png)







